molecular formula C16H27NO3S B13373849 N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B13373849
M. Wt: 313.5 g/mol
InChI Key: RQEMBXGAPBIZKK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core, making it a complex and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-benzothiazole sulfonamide
  • N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
  • tert-butanesulfinamide

Uniqueness

N-(tert-butyl)-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the ethoxy and isopropyl groups contribute to its reactivity and potential biological activity .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

N-tert-butyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H27NO3S/c1-8-20-14-9-12(4)13(11(2)3)10-15(14)21(18,19)17-16(5,6)7/h9-11,17H,8H2,1-7H3

InChI Key

RQEMBXGAPBIZKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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